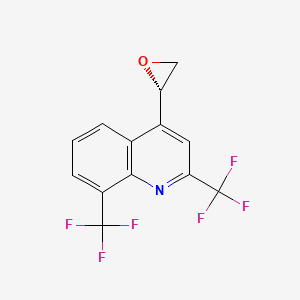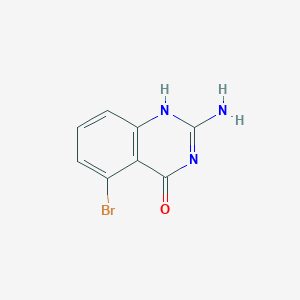![molecular formula C14H18F6N2O6 B8064610 Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of an oxalic acid moiety and a spirocyclic structure containing a trifluoromethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Oxalic Acid Functionalization: The final step involves the incorporation of the oxalic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. Additionally, the oxalic acid moiety can chelate metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid;3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide: This compound shares a similar spirocyclic structure but contains a sulfur atom instead of an oxygen atom.
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane 2,2-dioxide: Similar structure with an additional oxygen atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the spirocyclic structure provides rigidity and specificity in molecular interactions.
Propiedades
IUPAC Name |
oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8F3NO.C2H2O4/c2*7-6(8,9)4-5(3-11-4)1-10-2-5;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXUMDACYJZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2C(F)(F)F.C1C2(CN1)COC2C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl](/img/structure/B8064555.png)






![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B8064607.png)
![6-Bromo-5-fluoro-benzo[b]thiophene](/img/structure/B8064617.png)
![6-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B8064628.png)
